molecular formula C15H11BrO B160694 4-Bromochalcone CAS No. 1774-66-9

4-Bromochalcone

Cat. No. B160694
CAS RN: 1774-66-9
M. Wt: 287.15 g/mol
InChI Key: JFARWEWTPMAQHW-DHZHZOJOSA-N
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Description

4-Bromochalcone is a chemical compound with the molecular formula C15H11BrO . It has an average mass of 287.151 Da and a monoisotopic mass of 285.999329 Da . It is also known by other names such as 3-(4-Bromophenyl)-1-phenyl-2-propen-1-one .


Synthesis Analysis

The synthesis of 4-Bromochalcone can be achieved through a solvent-free aldol condensation reaction . This involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative (such as 4-bromobenzaldehyde) for ten minutes using a mortar and pestle . The resulting chalcone is then isolated by suction filtration after washing with water .


Molecular Structure Analysis

The molecular structure of 4-Bromochalcone consists of two aryl groups (A- and B-rings) linked by an open-chain, three-carbon unit α,β-unsaturated carbonyl system .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromochalcone primarily include the solvent-free aldol condensation reactions . The position of the bromine atom has a crucial influence on the degree of substrate conversion by the tested yeast strains .


Physical And Chemical Properties Analysis

4-Bromochalcone has a density of 1.4±0.1 g/cm3, a boiling point of 398.3±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.9±3.0 kJ/mol and a flash point of 79.6±13.0 °C .

Scientific Research Applications

Nonlinear Optical Applications

4-Bromochalcone (4BC) crystals synthesized through the slow evaporation solution growth method have shown significant potential for nonlinear optical applications. Notably, the Second Harmonic Generation (SHG) efficiency of these materials is found to be 1.14 times greater than urea, indicating their utility in photonics and laser technology. Fourier Transform Infrared (FTIR), Raman spectral studies, and Density Functional Theory (DFT) calculations further support these findings by analyzing vibrations, functional groups, and hyperpolarizability (Prabu, Nagalakshmi, & Srinivasan, 2013).

Synthesis and Characterization

Bromochalcones, including derivatives of 4-bromochalcone, are synthesized and characterized for various applications. These derivatives, synthesized through green chemistry approaches, are confirmed via techniques like Gas Chromatography-Mass Spectrometry (GC-MS), highlighting their molecular structures and potential applications in different domains (Susanti & Setyowati, 2019).

Biocatalytic Applications

The biotransformation potential of 4-bromochalcone derivatives has been studied using non-conventional yeast strains. These studies reveal that the bromine atom's position significantly influences substrate conversion, resulting in the production of compounds with potential as precursors for sweet substances, demonstrating the relevance of 4-bromochalcone derivatives in biocatalysis and flavoring industries (Łużny et al., 2022).

Corrosion Inhibition

4-Bromochalcone derivatives have been investigated for their role in corrosion inhibition. Studies reveal a synergistic effect of iodide ions and 4-bromochalcone derivatives in enhancing the corrosion inhibition efficiency on steel surfaces, highlighting their potential use in protecting industrial materials (Bouklah et al., 2006).

Semiconductor Device Enhancement

4-Bromoanisole, a derivative of 4-bromochalcone, has been utilized as a processing additive to control phase separation and purity in organic photovoltaic devices. This application underlines the importance of 4-bromochalcone derivatives in enhancing the performance and efficiency of semiconducting devices (Liu et al., 2012).

Larvicidal Activity

Certain bromochalcone derivatives have been synthesized and characterized for their larvicidal activity against Aedes aegypti larvae. Quantum mechanics calculations and extensive characterization techniques, including NMR, IR, Raman spectroscopy, and X-ray diffraction, have been employed to elucidate the structure and activity of these compounds, demonstrating their potential in vector control and public health (Firmino et al., 2022).

Safety And Hazards

While specific safety and hazard information for 4-Bromochalcone is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .

Future Directions

The future directions for 4-Bromochalcone research could involve exploring its potential as a precursor of sweet substances . Additionally, further studies could focus on the development of green chemistry principles, such as minimizing waste production and increasing atom economy in the synthesis of 4-Bromochalcone .

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFARWEWTPMAQHW-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031041
Record name 4-Bromochalcone
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Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromochalcone

CAS RN

1774-66-9, 22966-09-2
Record name 4-Bromochalcone
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Record name 4-Bromochalcone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromochalcone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one
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Record name 4-BROMOCHALCONE
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Synthesis routes and methods I

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-bromobenzaldehyde and acetophenone, 3-(4-bromophenyl)-1-phenylprop-2-en-1-one was obtained as yellow solid.
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (1.88 g, 47 mmol) and 4-bromoacetophenone (7.47 g, 37.5 mmol) were dissolved in water (15 mL) and ethanol (50 mL). Benzaldehyde (4.00 g, 37.5 mmol) dissolved in ethanol (20 mL) was added dropwise to the acetophenone solution. A slurry quickly formed, which was allowed to stir overnight. The slurry was filtered, was with water until the filtrate was neutral to pH paper, and dried at 100° C. for 12 hours. A light tan solid was obtained (10.0 g, 93% yield).
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1.88 g
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4 g
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20 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
S Prabu, R Nagalakshmi, P Srinivasan - Spectrochimica Acta Part A …, 2013 - Elsevier
… Good quality yellow transparent single crystals of 4-bromochalcone (4BC) crystal have been … Hyperpolarizability and HOMO–LUMO analysis of 4-bromochalcone (4BC) were performed …
Number of citations: 19 www.sciencedirect.com
Z Li, F Pa, G Su - Acta Crystallographica Section C: Crystal Structure …, 1992 - scripts.iucr.org
3-(4-Bromophenyl)-l-phenyl-2-propen-1-one, C15H~ IBrO, M,= 287.16, monoclinic, Cc, a= 29.027 (7), b= 7.26 (2), c= 5.917 (3) A,/3= 101.38 (3), V= 1222 (3) A3, z= 4, Dx= 1.56 g cm-3, a …
Number of citations: 9 scripts.iucr.org
PS Patil, MS Bannur, DB Badigannavar… - Optics & Laser …, 2014 - Elsevier
… Among them, SHG efficiency of 2,4,5-trimethoxy-4′-bromochalcone is found to be 1.8 … of 2,4,5-trimethoxy-4′-bromochalcone. We also report the third order optical nonlinearity of the …
Number of citations: 29 www.sciencedirect.com
I Narwanti, HNA Afifah - JKPK (Jurnal Kimia dan Pendidikan Kimia) - jurnal.uns.ac.id
… This study focuses on synthesizing 4’-bromochalcone … The results showed that 4’-bromochalcone had been … revealed that the synthesized product was 4’-bromochalcone. Synthesis of 4’…
Number of citations: 2 jurnal.uns.ac.id
VF Sedova, OP Shkurko - Chemistry of Heterocyclic Compounds, 2004 - Springer
… 4-Bromochalcone 6a was also isolated and the formation of N,N'-bis(4-bromobenzyl)urea (7) was shown by 1H NMR spectroscopy. Increasing the reaction time led to decrease in the …
Number of citations: 24 link.springer.com
VE Stewart, CB Pollard - Journal of the American Chemical …, 1937 - ACS Publications
… The addition of 3,4-methylenedioxy-4'-bromochalcone is surprising, in view of the fact that piperonalacetophenone (3,4-methylenedioxychalcone) did not undergo addition. In a …
Number of citations: 2 pubs.acs.org
B Zhao, WQ Lu, ZH Zhou, Y Wu - Journal of Materials Chemistry, 2000 - pubs.rsc.org
… distributions in the 4-bromochalcone molecule of the ground and the first excited state calculated by the PM3 method. Fig. 1 shows the molecular structure of 4-bromochalcone. In this …
Number of citations: 222 pubs.rsc.org
M Łużny, D Kaczanowska, B Gawdzik, A Wzorek… - Molecules, 2022 - mdpi.com
… (Figure 2) (1) and 2′-hydroxy-4″-bromochalcone (3) within 10 days with a yield greater than … of the post-reaction mixture after biotransformation of 2′-hydroxy-4″-bromochalcone (3…
Number of citations: 3 www.mdpi.com
Z Li, G Su - Acta Crystallographica Section C: Crystal Structure …, 1994 - scripts.iucr.org
… It is significant that conjugation in the title compound is better than in 4-bromochalcone (Li, Pa & Su, 1992). The chalcone derivatives are newly developed organic crystals with …
Number of citations: 8 scripts.iucr.org
EG Saavedra Díaz, JF Loro Ferrer… - Basic and Clinical …, 2015 - accedacris.ulpgc.es
… 0 -hydroxy-6 0 benzyloxy-4-bromochalcone was the most potent, showing IC50 values of approximately 5 mM, including the multidrug resistant K-562/ADR. This compound induced …
Number of citations: 0 accedacris.ulpgc.es

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